Cas no 1439908-04-9 (tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate)

tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
- Carbamic acid,N-(7-azabicyclo[2.2.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
- tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate
-
- MDL: MFCD25458134
- Inchi: 1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(14-12)5-7-12/h9,14H,4-8H2,1-3H3,(H,13,15)
- InChI Key: GZEKNMTVWUYRAN-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC12NC(CC1)CC2
tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342268-2.5g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 2.5g |
$2408.0 | 2023-09-03 | |
Enamine | EN300-342268-0.25g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 0.25g |
$607.0 | 2023-09-03 | |
Aaron | AR01BRRW-250mg |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 250mg |
$860.00 | 2025-02-09 | |
A2B Chem LLC | AW27728-100mg |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 100mg |
$484.00 | 2024-04-20 | |
A2B Chem LLC | AW27728-250mg |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 250mg |
$674.00 | 2024-04-20 | |
1PlusChem | 1P01BRJK-1g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 1g |
$1401.00 | 2025-03-19 | |
Enamine | EN300-342268-0.5g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 0.5g |
$959.0 | 2023-09-03 | |
Enamine | EN300-342268-5.0g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 5g |
$3562.0 | 2023-05-30 | |
Enamine | EN300-342268-0.1g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 0.1g |
$426.0 | 2023-09-03 | |
Enamine | EN300-342268-0.05g |
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate |
1439908-04-9 | 95% | 0.05g |
$285.0 | 2023-09-03 |
tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate Related Literature
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate: A Comprehensive Overview
The compound with CAS No. 1439908-04-9, commonly referred to as tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development.
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is characterized by its bicyclic structure, which includes a 7-membered ring system with nitrogen at the 7-position (7-azabicyclo[2.2.1]heptane). This structural feature contributes to its stability and bioavailability, making it a promising candidate for various biological studies.
Recent studies have highlighted the importance of tert-butyl N-carbamate derivatives in modulating enzyme activity and cellular signaling pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on certain kinases, which are critical targets in cancer therapy.
The synthesis of tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the tert-butyl carbamate group.
In terms of applications, this compound has shown potential in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it particularly valuable for targeting central nervous system disorders.
Moreover, tert-butyl N-carbamate derivatives have been explored for their anti-inflammatory properties, with recent studies indicating their efficacy in reducing inflammation in animal models of arthritis.
The structural versatility of tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-y}l methyl)carbamate allows for further modification to enhance its pharmacokinetic properties, such as increasing its half-life or improving its solubility.
In conclusion, CAS No 1439908049 represents a cutting-edge molecule with diverse applications in drug discovery and development.
1439908-04-9 (tert-butyl N-({7-azabicyclo2.2.1heptan-1-yl}methyl)carbamate) Related Products
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)




